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Introduction

TAS2940 is an investigational, orally bioavailable, irreversible, and brain-penetrable pan-ERBB
inhibitor.[1][2] It demonstrates high potency against cancers harboring HER2 and EGFR
aberrations, including the historically difficult-to-treat exon 20 insertion mutations prevalent in a
subset of non-small cell lung cancer (NSCLC) patients.[3][4][5][6][7] Preclinical data have
highlighted its potential in treating primary and metastatic brain tumors, a significant challenge
in NSCLC management.[4][6][7][8] A first-in-human Phase 1 clinical trial (NCT04982926) is
currently evaluating the safety, tolerability, and preliminary antitumor activity of TAS2940 in
patients with advanced solid tumors, including a cohort dedicated to NSCLC.[5][9][10][11]

These application notes provide a summary of the key preclinical findings and detailed
protocols for in vitro and in vivo studies to facilitate further research into the therapeutic
potential of TAS2940 in NSCLC.

Mechanism of Action

TAS2940 is a covalent inhibitor that targets the ERBB family of receptor tyrosine kinases,
which includes EGFR (HER1), HER2, HER3, and HERA4.[4] These receptors play a crucial role
in cell proliferation and survival, and their aberrant activation is a key driver in many cancers,
including NSCLC.[4][5] TAS2940 forms an irreversible bond with its target enzymes, leading to
sustained inhibition of downstream signaling pathways.[1] Specifically, it has been shown to
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inhibit the phosphorylation of HER2, HERS3, and downstream effectors such as AKT and ERK.
[2][4] This inhibition ultimately leads to increased levels of the pro-apoptotic protein BIM and
cleaved PARP, indicating the induction of apoptosis in cancer cells.[2][4]

Preclinical and Clinical Overview
Preclinical Activity

In preclinical studies, TAS2940 has demonstrated potent and selective inhibitory activity
against a range of HER2 and EGFR mutations, including various exon 20 insertions.[4][7] It
has shown significant antitumor efficacy in both in vitro and in vivo models of NSCLC with
these genetic alterations.[4][6] A key feature of TAS2940 is its ability to penetrate the blood-
brain barrier, leading to tumor regression and prolonged survival in intracranial xenograft
models.[4][8][12] This characteristic is particularly relevant for NSCLC patients, as a significant
portion develop brain metastases.[4][5]

Clinical Development

A Phase 1, open-label, first-in-human clinical trial (NCT04982926) is underway to evaluate
TAS2940 in patients with advanced solid tumors harboring HER2/EGFR aberrations.[5][9][10]
The study consists of a dose-escalation part to determine the maximum tolerated dose and a
dose-expansion part to assess preliminary antitumor activity in specific cohorts, including one
for NSCLC patients.[5][9][10] As of early 2023, the trial was actively recruiting, with no dose-
limiting toxicities reported at doses up to 240 mg once daily.[5][11]

Data Presentation
In Vitro Inhibitory Activity of TAS2940
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Cell Line Genetic Aberration IC50 (nM)
MCF10A_ HER2 Wild-Type 2.27
MCF10A HER2/S310F Mutation 1.98
MCF10A HER2/L755S Mutation 3.74
MCF10A_HER2/V777L Mutation 1.54
MCF10A HER2/v842| Mutation 3.28
MCF10A_ HER2/insYVMA Exon 20 Insertion 1.91
MCF10A_EGFR Wild-Type 9.38
MCF10A _EGFR (EGF+) Wild-Type (EGF stimulated) 0.804
MCF10A_EGFR/V769_D770in _

SASV Exon 20 Insertion 5.64
MCF10A_EGFR/D770_N771lin Exon 20 Insertion 208

sSVD

Data extracted from MedChemExpress product page citing Oguchi et al., Cancer Sci. 2023.[2]

In Vivo Antitumor Efficacy of TAS2940 in a NSCLC

Xenaograft Model

Tumor Growth

Model Treatment Dose (mg/kg) L
Inhibition (%)
NCI-H1975 (EGFR Significant tumor
_ TAS2940 125 .
D770_N771insSVD) regression observed
NCI-H1975 (EGFR o N Efficacy comparable
Poziotinib Not Specified

D770_N771insSVD)

to TAS2940

Qualitative description of significant tumor regression was provided in the source.[4][13]

Quantitative percentage of tumor growth inhibition was not specified.
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Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS2940 on the
proliferation of NSCLC cells with specific EGFR/HER2 mutations.

Materials:

¢ NSCLC cell lines (e.g., NCI-H1975 with EGFR exon 20 insertion)

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

TAS2940 (stock solution in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Luminometer

Procedure:

Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 pL of
complete growth medium.

 Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell
attachment.

e Prepare a serial dilution of TAS2940 in complete growth medium. The final concentrations
should typically range from 0.1 nM to 10 pM. Include a vehicle control (DMSO) at the same
final concentration as the highest TAS2940 concentration.

» Remove the medium from the wells and add 100 L of the diluted TAS2940 or vehicle
control to the respective wells.

 Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

 After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
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» Add the cell viability reagent to each well according to the manufacturer's instructions (e.qg.,
100 pL of CellTiter-Glo® reagent).

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
e Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a luminometer.

o Calculate the percentage of cell viability relative to the vehicle control and plot the results to
determine the IC50 value using a non-linear regression analysis.

Protocol 2: Western Blot Analysis of ERBB Pathway
Inhibition

Obijective: To assess the effect of TAS2940 on the phosphorylation of key proteins in the ERBB
signaling pathway.

Materials:

NSCLC cells

o Complete growth medium

e TAS2940

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer

 PVDF membrane

¢ Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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e Primary antibodies (e.g., anti-phospho-HERZ2, anti-HER2, anti-phospho-EGFR, anti-EGFR,
anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-BIM, anti-cleaved PARP, and
a loading control like anti-B-actin)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

Plate NSCLC cells and allow them to attach overnight.

o Treat the cells with various concentrations of TAS2940 (e.g., 10 nM, 30 nM, 100 nM) or
vehicle control for a specified time (e.g., 3, 6, 24, or 48 hours).[4]

e Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

o Determine the protein concentration of the supernatant using a BCA protein assay.

o Denature equal amounts of protein by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

e Wash the membrane three times with TBST for 10 minutes each.

 Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.

¢ \Wash the membrane three times with TBST for 10 minutes each.

e Add the chemiluminescent substrate and capture the signal using an imaging system.
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» Analyze the band intensities and normalize to the total protein or loading control.

Protocol 3: In Vivo Antitumor Efficacy in a
Subcutaneous NSCLC Xenograft Model

Objective: To evaluate the antitumor activity of TAS2940 in a mouse model bearing NSCLC
tumors.

Materials:

» Female BALB/c nude mice (6-8 weeks old)

e NSCLC cells (e.g., NCI-H1975)

o Matrigel (optional, for improved tumor take rate)

e TAS2940

» Vehicle (e.g., 0.5% hydroxypropyl methylcellulose [HPMC])[4]
e Calipers for tumor measurement

» Animal balance

Procedure:

e Subcutaneously inject 5 x 10"6 NCI-H1975 cells in 100 pL of PBS (or a 1:1 mixture with
Matrigel) into the flank of each mouse.

e Monitor the mice for tumor growth. Once the tumors reach an average volume of 150-200
mma3, randomize the mice into treatment and control groups (n=6-8 mice per group).

» Prepare the TAS2940 formulation in the vehicle.

o Administer TAS2940 orally once daily at the desired dose (e.g., 12.5 mg/kg).[2][4] The
control group should receive the vehicle only.
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e Measure the tumor dimensions with calipers twice a week and calculate the tumor volume
using the formula: (Length x Width2) / 2.

» Monitor the body weight of the mice twice a week as an indicator of toxicity.
» Continue the treatment for a predetermined period (e.g., 14-21 days).[4][13]

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamics, histology).

o Calculate the tumor growth inhibition for each treatment group compared to the vehicle
control group.

Visualizations
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Caption: TAS2940 inhibits EGFR and HERZ2, blocking downstream PI3K/AKT and

RAS/RAF/MEK/ERK pathways.
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Caption: Workflow for assessing in vivo efficacy of TAS2940 in a NSCLC xenograft model.

NSCLC with

Insertions

HER2/EGFR Exon 20

TAS2940
(Pan-ERBB Inhibitor)

Inhibition of
ERBB Signaling

\

Induction of
Apoptosis

\

In Vivo Tumor

Regression

\

Phase 1
Clinical Trial
(NCT04982926)

Brain Metastases

in NSCLC

Blood-Brain Barrier
Penetration

Click to download full resolution via product page

Caption: Logical relationship of TAS2940's properties and its development for NSCLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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